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Compound of Interest

Compound Name: Buclosamide

Cat. No.: B1193894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to

characterize Buclosamide and its derivatives. The information is intended to guide

researchers in the structural elucidation and analysis of this class of compounds, which are of

interest for their potential therapeutic activities.

Introduction
Buclosamide, N-butyl-4-chloro-2-hydroxybenzamide, is a salicylanilide derivative with known

antifungal properties.[1] Spectroscopic analysis is crucial for the confirmation of its chemical

structure, the identification of related impurities or derivatives, and for understanding its

chemical properties. This document outlines the application of key spectroscopic methods—

Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS)—in the analysis of Buclosamide.

Spectroscopic Data of Buclosamide
A summary of the expected spectroscopic data for Buclosamide is presented below. This data

is compiled from typical values for salicylanilide derivatives and publicly available information.

[2][3][4][5]

Table 1: Summary of Spectroscopic Data for Buclosamide
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Spectroscopic
Technique

Parameter
Observed
Value/Range

Interpretation

UV-Vis Spectroscopy λmax ~280-320 nm
π → π* transitions in

the aromatic ring.

Infrared (IR)

Spectroscopy
Wavenumber (cm⁻¹)

~3300-3500 (N-H

stretch, amide)

Characteristic

functional group

vibrations.

~3100-3300 (O-H

stretch, phenol)

~2800-3000 (C-H

stretch, alkyl)

~1630-1680 (C=O

stretch, amide I)

~1500-1600 (C=C

stretch, aromatic)

~1520-1550 (N-H

bend, amide II)

~1200-1300 (C-O

stretch, phenol)

~700-850 (C-Cl

stretch)

¹H NMR Spectroscopy
Chemical Shift (δ,

ppm)
~0.9 (t, 3H) Butyl chain protons.

~1.4 (sextet, 2H)

~1.6 (quintet, 2H)

~3.4 (q, 2H)

~6.8-7.8 (m, 3H) Aromatic protons.

~8.5 (s, 1H) Amide N-H proton.
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~11-12 (s, 1H) Phenolic O-H proton.

¹³C NMR

Spectroscopy

Chemical Shift (δ,

ppm)
~13-14 (CH₃) Butyl chain carbons.

~20-21 (CH₂)

~31-32 (CH₂)

~40-41 (CH₂)

~115-140 (Aromatic

C-H & C-Cl)
Aromatic carbons.

~160-162 (Aromatic

C-OH)

~168-170 (C=O,

amide)
Carbonyl carbon.

Mass Spectrometry

(GC-MS)
m/z 227 (M⁺) Molecular ion peak.

157 Fragment ion.

155
Fragment ion (base

peak).

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Buclosamide.

Instrument parameters should be optimized for the specific equipment used.

UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of Buclosamide.

Protocol:

Sample Preparation: Prepare a stock solution of Buclosamide in a suitable UV-grade

solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution,

prepare a dilute solution (e.g., 10 µg/mL).
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Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Blank: Use the solvent as a blank to zero the instrument.

Measurement: Record the absorbance spectrum from 200 to 400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Buclosamide.

Protocol:

Sample Preparation:

KBr Pellet Method: Mix 1-2 mg of Buclosamide with ~100 mg of dry KBr powder. Grind

the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background: Record a background spectrum of the empty sample compartment (or the clean

ATR crystal).

Measurement: Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the

functional groups of Buclosamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Buclosamide.

Protocol:

Sample Preparation: Dissolve 5-10 mg of Buclosamide in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the splitting patterns (multiplicity) to determine proton coupling.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon

environments.

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments

to differentiate between CH, CH₂, and CH₃ groups.

Data Analysis: Assign the chemical shifts to the respective protons and carbons in the

Buclosamide structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Buclosamide.

Protocol:

Sample Preparation: Dissolve a small amount of Buclosamide in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron

Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).

Method:

GC-MS: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The

sample is vaporized and then ionized.
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LC-MS: Inject the sample into a liquid chromatograph coupled to a mass spectrometer.

The sample is separated by the LC column and then ionized.

Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion

and major fragment ions.

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze

the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow and
Potential Signaling Pathway
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like Buclosamide.
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Caption: Workflow for Spectroscopic Analysis of Buclosamide.

Potential Signaling Pathway Inhibition
While the direct molecular targets of Buclosamide are not extensively studied, its structural

analog, Niclosamide, has been shown to inhibit the STAT3 and mTORC1 signaling pathways,

which are often dysregulated in cancer. This suggests a potential mechanism of action for

Buclosamide and its derivatives that could be explored in drug development.
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Caption: Potential Inhibition of STAT3 and mTORC1 Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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